molecular formula C11H23N3O3 B1336502 Lysylvaline CAS No. 20556-11-0

Lysylvaline

Cat. No. B1336502
CAS RN: 20556-11-0
M. Wt: 245.32 g/mol
InChI Key: YQAIUOWPSUOINN-IUCAKERBSA-N
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Description

Lysylvaline is a dipeptide formed from L-lysine and L-valine residues . It has a role as a metabolite and is functionally related to L-lysine and L-valine . It is also a natural product found in Trypanosoma brucei .


Molecular Structure Analysis

The molecular formula of Lysylvaline is C11H23N3O3 . The IUPAC name is (2S)-2-[[ (2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid . The structure of Lysylvaline can be represented by various descriptors such as InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .


Physical And Chemical Properties Analysis

Lysylvaline has a molecular weight of 245.32 g/mol . It has 6 hydrogen bond acceptors and 6 hydrogen bond donors . It has 8 freely rotating bonds . The polar surface area is 118 Ų . The molar refractivity is 65.1±0.3 cm³ . The molar volume is 219.2±3.0 cm³ .

Scientific Research Applications

Food Fermentation and Flavor Profiling

Lysylvaline has been identified as a significant contributor to the taste profiles during the fermentation process of foods like mandarin fish (Siniperca chuatsi). The concentrations of this dipeptide, among others, increase significantly during fermentation and contribute to the bitter taste. This knowledge is crucial for controlling the quality of fermented products and enhancing their flavor .

Structural Biology and Crystallography

In structural biology, Lysylvaline is used to study the supramolecular packing structures of dipeptides in crystal forms. Understanding these structures is essential for the development of new materials and for the pharmaceutical industry, where crystal structure can influence drug efficacy .

Immunology and Peptide Therapeutics

Lysylvaline-containing peptides have been synthesized for their potential immunoactive properties. These peptides are studied for their ability to stimulate the immune system, which could lead to the development of new immunotherapies and vaccines .

Peptide Screening and Functional Analysis

H-Lys-Val-OH is utilized in peptide screening, a research tool that pools active peptides primarily by immunoassay. This process is vital for protein interaction studies, functional analysis, epitope screening, and especially in the field of agent research and development .

Enzyme Technology and Functional Carbohydrates

While specific applications of Lysylvaline in enzyme technology were not directly found, the compound’s role in amino acid metabolism suggests its potential in the production of functional carbohydrates. Enzymes involved in amino acid metabolism can be crucial for the synthesis of rare sugars and other functional carbohydrates, which have a wide range of applications in food science and nutrition .

Pharmacology and Drug Development

The synthesis methods and pharmacological properties of Lysylvaline-containing peptides are of interest in pharmacology. These peptides are investigated for their therapeutic potential, including hepatoprotective properties and as prophylactic agents, which could lead to the development of new drugs .

Metabolomics and Quality Control

In metabolomics, Lysylvaline is identified as part of the metabolite profile in various fermentation processes. Its presence and concentration can serve as indicators for quality control and for understanding the metabolic pathways involved in fermentation .

Nutritional Science and Dietary Supplements

Given its role in amino acid metabolism and as a building block of proteins, Lysylvaline may be explored for its nutritional benefits. It could potentially be included in dietary supplements to support tissue growth and recovery, as well as the production of antibodies, hormones, enzymes, and albumins .

properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAIUOWPSUOINN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lysylvaline

CAS RN

20556-11-0
Record name L-Lysine-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20556-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020556110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSYLVALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4A1U383X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lysylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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